DOTA di(tBu)ester, known chemically as 2,2′-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid, is a bifunctional chelating agent widely used in scientific research and medical applications. This compound is characterized by its ability to form stable complexes with metal ions, making it valuable in various fields including chemistry, biology, and medicine. Its designation as a diester refers to the presence of two tert-butyl ester groups that protect the carboxylic acid functionalities during synthesis and application processes .
DOTA di(tBu)ester is synthesized from cyclen (1,4,7,10-tetraazacyclododecane), which serves as a precursor. The compound is commercially available but can also be synthesized in laboratories using established methodologies. Its applications span across imaging techniques and therapeutic interventions, particularly in the context of radiolabeled biomolecules for diagnostic purposes .
The synthesis of DOTA di(tBu)ester can be achieved through solid-phase synthesis techniques or solution-phase methods. A common approach involves the following steps:
The solid-phase synthesis method allows for high-throughput production and purification of DOTA di(tBu)ester without extensive chromatography. This method is particularly advantageous for preparing DOTA-linked peptides for imaging and therapeutic applications .
The molecular structure of DOTA di(tBu)ester features a tetraazacyclododecane core with two acetic acid functionalities at opposite ends. The presence of tert-butyl ester groups enhances its stability and solubility in organic solvents.
DOTA di(tBu)ester participates in several key chemical reactions:
DOTA di(tBu)ester functions primarily as a chelating agent that forms stable complexes with metal ions under physiological conditions. This property is crucial for its use in radiolabeling biomolecules for imaging studies.
The compound exhibits rapid metabolism in biological systems, with excretion predominantly via the urinary route. Its mechanism involves binding to tumor-targeting peptides, enhancing their imaging capabilities through stable radiolabeling .
The effective radiolabeling facilitated by DOTA di(tBu)ester allows for precise imaging of tumors and other biological targets, significantly improving diagnostic accuracy .
Relevant analyses confirm that DOTA di(tBu)ester maintains its structural integrity while effectively forming complexes necessary for its applications in biomedical research .
DOTA di(tBu)ester has diverse applications across several scientific domains:
Solid-phase peptide synthesis (SPPS) has revolutionized the preparation of DOTA-peptide conjugates by enabling precise site-specific incorporation of the chelator. DOTA-di(tBu)ester (chemical name: 2,2′-(4,10-bis(2-(tert-butoxy)-2-oxoethyl)-1,4,7,10-tetraazacyclododecane-1,7-diyl)diacetic acid; MW: 516.63 g/mol) serves as a key intermediate in these approaches due to its two free carboxylic acid functions that facilitate direct coupling to peptide sequences [1]. This bifunctional chelating agent can be efficiently integrated during Fmoc-based SPPS using standard coupling reagents such as HOAt, TBTU, and DIPEA, with optimized protocols achieving >99% conversion rates while suppressing side product formation to <25% .
The strategic incorporation occurs through the carboxylic acid moieties of DOTA-di(tBu)ester, which are activated in situ to form amide bonds with primary amines on resin-bound peptides. This approach maintains the acid-sensitive tert-butyl ester protections on the remaining two carboxylic arms of the DOTA macrocycle, preserving them for subsequent metal coordination after deprotection. The orthogonality of this protection scheme allows for selective deprotection while the peptide remains anchored to the solid support, enabling efficient purification of intermediates before final cleavage [1] . A critical advantage of this methodology is the significant reduction in excess reagent requirements compared to solution-phase conjugation, making the process more cost-effective for producing radiopharmaceutical precursors.
Table 1: Coupling Reagents for DOTA-di(tBu)ester Incorporation in SPPS
Coupling Reagent | Activation Mechanism | Conversion Efficiency | Major Side Products |
---|---|---|---|
TBTU/DIPEA | Forms active ester | >95% | Diacylurea derivatives |
HOAt/DIC | Forms acyloxyphosphonium | >99% | <1% N-acylurea |
HATU/DIPEA | Forms aminium species | >99% | <1% epimerization |
Cyclen (1,4,7,10-tetraazacyclododecane) serves as the foundational macrocycle for constructing DOTA derivatives directly on solid supports, offering a cost-effective alternative to commercial DOTA-tris(tBu ester) reagents. This approach circumvents the purity issues often associated with commercial DOTA-tris(tBu ester), which typically contains impurities including dialkylated (517 m/z) and tetra-alkylated cyclen (629 m/z) byproducts that can compromise radiopharmaceutical efficacy [2]. The three-step solid-phase methodology begins with: (1) N-terminus acylation of the peptide-resin using bromoacetic acid activated in situ with HOBt/DIC; (2) nucleophilic displacement of bromide by cyclen's amines; and (3) controlled trialkylation of the remaining cyclen amines with tert-butyl bromoacetate [2] .
This strategy enables efficient in-situ formation of the DOTA structure while the peptide remains anchored to the resin. The stepwise alkylation approach provides superior control over regioselectivity compared to single-step conjugation of pre-formed DOTA derivatives. Studies have demonstrated that bombesin peptides functionalized with DOTA prepared via this cyclen route exhibit identical receptor binding affinities (low nanomolar range) and comparable in vivo tumor targeting profiles (2.32% ID/g at 1h post-injection) to those prepared with commercial DOTA-tris(tBu ester), validating the synthetic approach [2]. The methodology also allows for versatile spacer integration between the peptide sequence and the developing chelator complex, enabling optimization of pharmacokinetic properties through rational spacer design.
The acid-sensitive tert-butyl ester groups in DOTA-di(tBu)ester serve as crucial protecting groups during conjugation and peptide elongation steps, preventing unwanted coordination of the carboxylic acid functions with metal ions or participation in side reactions. Optimal deprotection protocols have been extensively studied to balance complete removal of these protecting groups against potential peptide degradation. Trifluoroacetic acid (TFA) remains the reagent of choice for simultaneous resin cleavage and tert-butyl deprotection, typically employing cocktails containing 90-95% TFA with scavengers such as triisopropylsilane (TIS) and water to prevent carbocation-mediated side reactions [3] [7].
The kinetics and completeness of deprotection are highly concentration-dependent, with studies revealing that extended treatment times (>3 hours) in concentrated TFA may lead to peptide backbone degradation, particularly for sequences containing oxidation-prone residues. Alternative approaches include selective saponification using mild bases like lithium hydroxide in THF/water mixtures, which specifically cleaves the tert-butyl esters while leaving methyl or ethyl ester protections intact for orthogonal deprotection sequences. This selectivity is particularly valuable for complex DOTA-peptide constructs requiring sequential metalation at different stages. After deprotection, the resulting DOTA-tetraacetic acid moiety exhibits extraordinary affinity for trivalent radiometals including ⁶⁸Ga³⁺ and ¹⁷⁷Lu³⁺, forming thermodynamically stable and kinetically inert complexes essential for diagnostic and therapeutic applications [3] [9].
Traditional monoalkylation of cyclen suffers from poor regioselectivity and undesirable polyalkylation byproducts. Advanced protocols have been developed to address these limitations through controlled stepwise functionalization. The key innovation involves sequential alkylation cycles using bromoacetate derivatives with differential protecting group strategies [3] [7]. Initial alkylation typically targets one nitrogen with bromoacetic acid protected as tert-butyl ester, followed by purification of the monoalkylated intermediate before proceeding to subsequent alkylations. This approach significantly reduces symmetric dialkylation (a major impurity in traditional one-pot reactions) and enables asymmetric functionalization patterns essential for creating heterobifunctional chelators [3].
Reaction temperature and stoichiometry critically influence the distribution of alkylation products. Maintaining the reaction at 0-4°C during bromoacetate addition suppresses uncontrolled exothermic reactions that promote dialkylation. Strict control of bromoacetate equivalents (1.05-1.2 equivalents per alkylation step) combined with slow addition over 1-2 hours further enhances monoalkylation selectivity. For DOTA-di(tBu)ester synthesis specifically, the optimal sequence involves: (1) monoalkylation with tert-butyl bromoacetate; (2) purification of the 1,7-disubstituted intermediate; and (3) dialkylation at the 4,10-positions to yield the desired isomerically pure product [3] [7]. These refined protocols have demonstrated significant improvements in overall yield (from <40% to >75%) and HPLC purity (from ~85% to >98%) compared to conventional single-step alkylation methods.
The choice between solution-phase and solid-phase synthetic routes for DOTA-peptide conjugates involves critical trade-offs in purity, scalability, and synthetic flexibility. Solution-phase conjugation of pre-synthesized peptides with DOTA-di(tBu)ester requires careful amino group protection schemes and typically employs a molar excess of activated DOTA derivative (5-10 equivalents) to drive the reaction to completion [1] [9]. This approach often necessitates extensive purification via preparative HPLC to remove excess DOTA reagents and various positional isomers, particularly for peptides containing multiple lysine residues. The purification challenges become more pronounced with hydrophobic peptides that exhibit poor solubility in aqueous-organic mixtures commonly used for reversed-phase chromatography [9].
In contrast, solid-phase routes enable site-specific incorporation of DOTA-di(tBu)ester during peptide chain elongation, with the resin matrix providing a pseudo-dilution effect that minimizes intermolecular side reactions. This approach eliminates the need for large excesses of expensive DOTA derivatives, significantly reducing material costs [2] . Comparative studies on bombesin analogs revealed that solid-phase synthesized DOTA-peptides consistently demonstrated higher radiochemical purity (typically >95% vs. 85-90% for solution-phase conjugates) and superior batch-to-batch reproducibility in radiolabeling characteristics. However, solution-phase routes retain advantages for conjugating DOTA to acid-sensitive peptides that cannot withstand the harsh TFA cleavage conditions required in SPPS, and for modifying peptides synthesized via recombinant methods where solid-phase approaches are impractical [1] [2] .
Table 2: Performance Comparison of Solution-Phase vs. Solid-Phase Synthetic Routes
Parameter | Solution-Phase Conjugation | Solid-Phase Conjugation |
---|---|---|
DOTA reagent excess | 5-10 equivalents | 1.5-3 equivalents |
Typical purity | 85-90% (requires extensive HPLC) | >95% (after cleavage) |
Lysine selectivity | Low (random acylation) | High (site-specific) |
Scalability | Limited by purification challenges | Highly scalable |
Acid-sensitive peptides | Compatible | Problematic (TFA cleavage) |
Production cost | High (reagent + purification) | Moderate |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: